molecular formula C14H20N2O4S B4155548 2-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)propanamide

2-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)propanamide

Cat. No.: B4155548
M. Wt: 312.39 g/mol
InChI Key: CKBIMYBSIODKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)propanamide is a complex organic compound with a molecular formula of C20H21F3N2O4S This compound is characterized by the presence of a phenylsulfonyl group and a tetrahydro-2-furanylmethyl group attached to an alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrahydro-2-furanylmethyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-11(14(17)15-10-12-6-5-9-20-12)16-21(18,19)13-7-3-2-4-8-13/h2-4,7-8,11-12,16H,5-6,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBIMYBSIODKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCO1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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